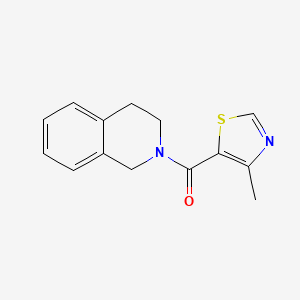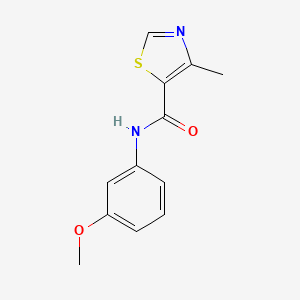
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide, also known as DMMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. DMMSB is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-(methylsulfanylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of the production of inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of certain signaling pathways that are involved in cancer progression. In addition, N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has been shown to have fungicidal and insecticidal properties, making it a potential alternative to traditional pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-dimethyl-4-(methylsulfanylmethyl)benzamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, N,N-dimethyl-4-(methylsulfanylmethyl)benzamide is also relatively unstable and can degrade over time, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving N,N-dimethyl-4-(methylsulfanylmethyl)benzamide. One area of interest is the development of new drugs based on N,N-dimethyl-4-(methylsulfanylmethyl)benzamide that can be used to treat inflammatory diseases and cancer. Another area of interest is the use of N,N-dimethyl-4-(methylsulfanylmethyl)benzamide as a potential alternative to traditional pesticides in agriculture. Additionally, further research is needed to fully understand the mechanism of action of N,N-dimethyl-4-(methylsulfanylmethyl)benzamide and its potential applications in environmental science.
Métodos De Síntesis
The synthesis of N,N-dimethyl-4-(methylsulfanylmethyl)benzamide can be achieved through a multi-step process involving the reaction of 4-(methylsulfanylmethyl)benzaldehyde with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain N,N-dimethyl-4-(methylsulfanylmethyl)benzamide in high yield and purity.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has been extensively studied for its potential applications in various scientific fields. In medicine, N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has been demonstrated to have fungicidal and insecticidal properties, making it a potential alternative to traditional pesticides. In environmental science, N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has been investigated for its ability to remove heavy metal ions from contaminated water.
Propiedades
IUPAC Name |
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-12(2)11(13)10-6-4-9(5-7-10)8-14-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWQWMVKSRZUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7512362.png)
![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)
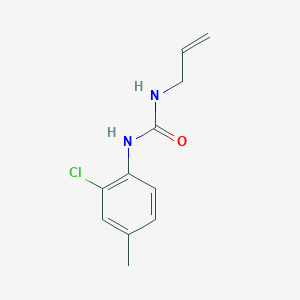
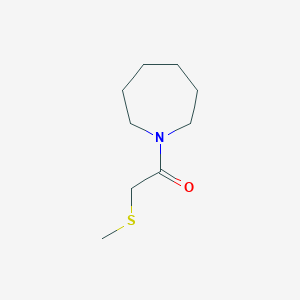
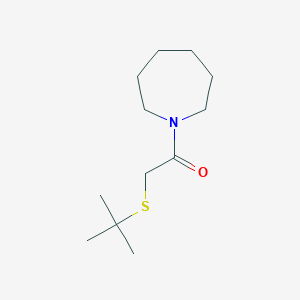

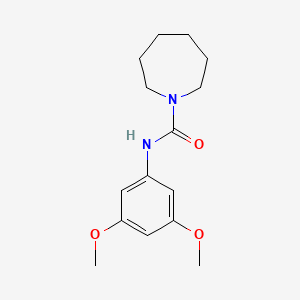
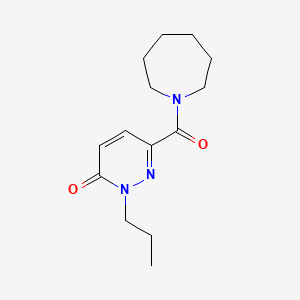
![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)
